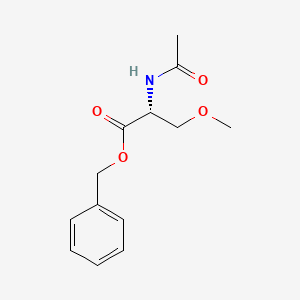

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester

CAS No.: 1620134-82-8

Cat. No.: VC18010585

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1620134-82-8 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | benzyl (2R)-2-acetamido-3-methoxypropanoate |

| Standard InChI | InChI=1S/C13H17NO4/c1-10(15)14-12(9-17-2)13(16)18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m1/s1 |

| Standard InChI Key | FFZBVYIGEPTRHX-GFCCVEGCSA-N |

| Isomeric SMILES | CC(=O)N[C@H](COC)C(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(=O)NC(COC)C(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester belongs to the class of serine derivatives, where the amino group is acetylated, the hydroxyl group is methylated, and the carboxyl group is esterified with benzyl alcohol. The IUPAC name, benzyl (2R)-2-acetamido-3-methoxypropanoate, reflects its stereochemistry at the second carbon (R-configuration). Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.28 g/mol |

| CAS Registry Number | 1620134-82-8 |

| SMILES Notation | CC(=O)NC@@HC(=O)OCc1ccccc1 |

| InChI Key | FY2XK77M73 |

The compound’s 3D conformation reveals a planar acetamido group, a methoxy side chain, and a benzyl ester moiety, which collectively influence its reactivity and solubility .

Synthesis and Manufacturing Processes

Synthetic Routes from D-Serine

The synthesis of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester parallels methodologies used for related anticonvulsants like lacosamide. A representative pathway involves:

-

Acetylation of D-Serine: Reaction with acetyl chloride in dichloromethane and triethylamine yields N-acetyl-D-serine.

-

Methylation: The hydroxyl group is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH).

-

Benzyl Esterification: The carboxyl group is protected via benzyl esterification using benzyl alcohol and a coupling agent .

Optimization Challenges

Key challenges include controlling stereochemistry during methylation and minimizing racemization. The use of low-temperature conditions (-10°C) during acetylation and non-nucleophilic bases (e.g., DIPEA) improves enantiomeric purity .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but miscible in polar aprotic solvents (e.g., dimethylformamide) and aromatic hydrocarbons. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O-C) confirm functional groups.

-

NMR: NMR (CDCl₃) shows δ 7.35–7.25 (benzyl aromatic protons), δ 4.60 (benzyl CH₂), and δ 3.40 (methoxy group) .

Biological and Pharmacological Relevance

Anticonvulsant Drug Intermediates

The compound serves as a precursor in synthesizing chiral antiepileptic agents. Lacosamide, for instance, shares the N-acetyl-D-serine backbone but substitutes the benzyl ester with a benzylamide group. This structural analogy underscores its utility in medicinal chemistry .

Industrial and Research Applications

Pharmaceutical Manufacturing

As a chiral building block, this ester facilitates the production of enantiomerically pure drugs. Its benzyl ester group enables selective deprotection under hydrogenolysis, streamlining multi-step syntheses .

Biochemical Probes

Functionalization of the methoxy group allows conjugation with fluorescent tags or affinity labels, making it valuable in protease activity assays or receptor-binding studies .

Future Directions

Further research should explore:

-

Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to enhance stereoselectivity.

-

Biological Screening: Evaluating NMDA receptor affinity and anticonvulsant efficacy in preclinical models.

-

Green Chemistry: Substituting hazardous reagents (e.g., methyl iodide) with eco-friendly alternatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume